molecular formula C6H12N2O B3176490 N-Hydroxycyclopentanecarboximidamide CAS No. 99623-12-8

N-Hydroxycyclopentanecarboximidamide

Cat. No.: B3176490
CAS No.: 99623-12-8
M. Wt: 128.17 g/mol
InChI Key: FJABAFACLDVRTR-UHFFFAOYSA-N
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Description

“N-Hydroxycyclopentanecarboximidamide” is a chemical compound with the molecular formula C6H12N2O . It is used for research and development . The CAS number for this compound is 99623-12-8 .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with hydroxylamine hydrochloride and sodium ethanolate in ethanol at a temperature between 25 and 90 degrees Celsius for 16 hours . The yield of this reaction is approximately 74% .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 277.2±23.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It should be stored at room temperature .

Scientific Research Applications

Nanocomposite Applications in Medicine

N-Hydroxycyclopentanecarboximidamide, as a component in nanocomposite materials, shows promise in medical applications. In a study by El-Ela et al. (2019), antibiotics like doxycycline were loaded into nanocomposites for improved wound healing and ulcer prevention. This novel approach utilizing nanocomposites demonstrates significant improvements in the healing process compared to traditional methods. The study indicates that by converting antibiotics into nanoforms, new pharmacological properties can be acquired, offering potential for innovative treatments in biomedical applications (El-Ela et al., 2019).

Antitumor Agent Potential

This compound-related compounds have been investigated for their potential as antitumor agents. Huddle and Skinner (1971) synthesized 1-amino-2-hydroxycyclopentanecarboxylic acid, structurally analogous to natural amino acids and found in an established antitumor agent, cycloleucine. This synthesis aimed to explore new avenues in cancer treatment, reflecting the compound's potential role in developing novel antitumor drugs (Huddle & Skinner, 1971).

Biomedical Imaging and Drug Delivery

In the field of biomedical imaging and drug delivery, sulfur and nitrogen binary doped carbon dots derived from ammonium thiocyanate have been synthesized for probing doxycycline in living cells and multicolor cell imaging. Xue et al. (2016) developed these carbon dots with high quantum yield and good photostability, demonstrating their potential in biomedical applications such as drug delivery systems, bioimaging, and cancer therapy research (Xue et al., 2016).

Safety and Hazards

The safety data sheet for “N-Hydroxycyclopentanecarboximidamide” suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

Properties

IUPAC Name

N'-hydroxycyclopentanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJABAFACLDVRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912588
Record name N-Hydroxycyclopentanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99623-12-8, 1942923-13-8
Record name N-Hydroxycyclopentanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxycyclopentanecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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